molecular formula C13H15N3O3S B1230499 N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE

N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B1230499
M. Wt: 293.34 g/mol
InChI Key: UMAYKDKVZMIMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other thiazole derivatives and aromatic amides. Similar compounds include:

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N,N,4-trimethyl-2-[(5-methylfuran-2-carbonyl)amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H15N3O3S/c1-7-5-6-9(19-7)11(17)15-13-14-8(2)10(20-13)12(18)16(3)4/h5-6H,1-4H3,(H,14,15,17)

InChI Key

UMAYKDKVZMIMIQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C

solubility

40.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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